Ethyl 2-(methoxymethyl)benzoate
Overview
Description
Ethyl 2-(methoxymethyl)benzoate is an organic compound with the molecular formula C11H14O3. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol and the benzene ring is substituted with a methoxymethyl group. This compound is used in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(methoxymethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 2-(methoxymethyl)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Another method involves the direct alkylation of ethyl benzoate with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. Catalysts such as acidic ion-exchange resins can be used to facilitate the esterification reaction. The use of high-pressure reactors and automated control systems ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(methoxymethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include alkyl halides and strong bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-(methoxymethyl)benzoic acid or 2-(methoxymethyl)benzaldehyde.
Reduction: Formation of 2-(methoxymethyl)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(methoxymethyl)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be metabolized into active therapeutic agents.
Industry: Utilized in the manufacture of fragrances and flavoring agents due to its aromatic properties. It is also used in the production of polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 2-(methoxymethyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, its ester group can be hydrolyzed by esterases, releasing the active benzoic acid derivative. The methoxymethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Ethyl 2-(methoxymethyl)benzoate can be compared with other benzoate derivatives such as:
Ethyl benzoate: Lacks the methoxymethyl group, making it less versatile in chemical modifications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its reactivity and solubility.
2-(Methoxymethyl)benzoic acid: The free acid form, which is more reactive in esterification and amidation reactions.
This compound is unique due to its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 2-(methoxymethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-14-11(12)10-7-5-4-6-9(10)8-13-2/h4-7H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIQOYGOYDRJDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901253520 | |
Record name | Benzoic acid, 2-(methoxymethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901253520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104216-92-4 | |
Record name | Benzoic acid, 2-(methoxymethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104216-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-(methoxymethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901253520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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